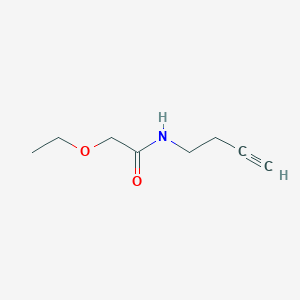

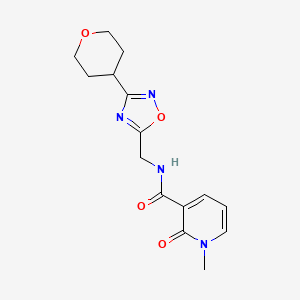

![molecular formula C19H16N2O3S B2545811 2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 1023581-35-2](/img/structure/B2545811.png)

2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione" is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their syntheses, which can provide insights into the description of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of thiazolidine-dione derivatives, as seen in the first paper, where a series of substituted thiazolidine-diones were synthesized and evaluated for their euglycemic and hypolipidemic activities . Similarly, the second paper discusses the synthesis of novel thiazolidine-dione derivatives with antiproliferative activity against human cancer cell lines . These syntheses typically involve the condensation of different aldehydes with thiazolidine-dione under various conditions, which could be analogous to the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, LC/MS, FTIR, and elemental analyses . The presence of a thiazolidine-dione core is common among these compounds, which suggests that the compound may also exhibit a similar core structure. The third paper describes the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, which, while not directly related, indicates the diversity of molecular frameworks that can be synthesized from similar starting materials .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include condensation reactions, as well as tandem oxidative aminocarbonylation-cyclization reactions as described in the third paper . These reactions are typically catalyzed by palladium and may involve stereoselectivity, which could be relevant to the synthesis of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined in the context of their pharmacological evaluation. For instance, the first paper identifies a potent euglycemic and hypolipidemic agent, suggesting that the compound has favorable solubility and stability properties to exert its biological effects in vivo . The antiproliferative activity discussed in the second paper also implies that these compounds can interact with biological targets, which is indicative of their chemical reactivity and physical properties conducive to cellular uptake .

Relevant Case Studies

While the papers provided do not discuss case studies directly related to the compound , they do provide insights into the potential pharmacological applications of similar compounds. The first paper presents in vivo data in rats, identifying a compound with significant euglycemic and hypolipidemic effects . The second paper evaluates the antiproliferative effects of synthesized compounds on various human carcinoma cell lines, highlighting the importance of specific functional groups for biological activity .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research into compounds structurally related to 2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione often focuses on the synthesis and characterization of novel heterocyclic compounds. These studies contribute to the development of new materials with potential applications in medicinal chemistry, materials science, and organic synthesis. For example, investigations into the reactions of related diones with amines have led to the discovery of new heterocyclic systems with diverse chemical properties (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999; Dabholkar & Mishra, 2006).

Novel Synthesis Methodologies

The development of new synthesis methodologies using such compounds as starting materials or intermediates is a key area of research. Techniques like microwave-mediated synthesis and multicomponent reactions have been explored for their efficiency in creating complex heterocyclic structures (Dandia, Arya, Khaturia, & Jain, 2010). These methods offer advantages in terms of reaction speed, yield, and environmental impact, highlighting the compound's role in advancing synthetic chemistry.

Potential Biological Activities

Although explicitly excluding information related to drug use, dosage, and side effects, it's worth noting that the structural motifs present in compounds similar to this compound are often investigated for their biological activities. Research into related compounds has explored their antimicrobial properties, providing a foundation for potential applications in developing new therapeutic agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Future Directions

properties

IUPAC Name |

2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-19(2)7-13-17(14(22)8-19)25-18(21-13)20-9-12-15(23)10-5-3-4-6-11(10)16(12)24/h3-6,9,23H,7-8H2,1-2H3/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTSYIUBBKDJAE-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

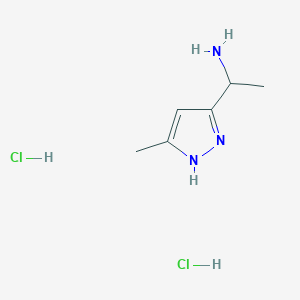

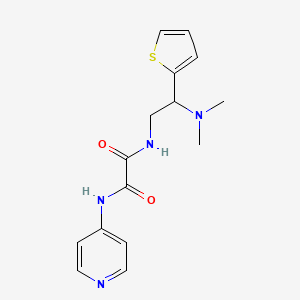

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

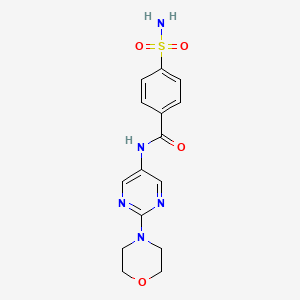

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

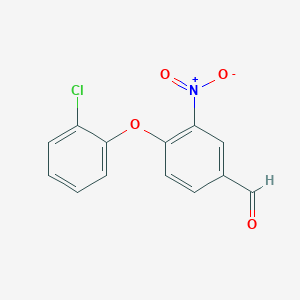

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine](/img/structure/B2545732.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

![5,6-Dimethyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2545750.png)